molecular formula C11H8BrFN2O B11766189 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one

Cat. No.: B11766189
M. Wt: 283.10 g/mol
InChI Key: YLVJTMMAIURMRQ-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3).

    Halogenation: Introduction of bromine and fluorine atoms can be done using brominating and fluorinating agents such as N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinazolinone derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted quinazolinone derivatives.

Scientific Research Applications

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one could have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl and fluoro groups.

    2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromo and fluoro groups.

    8-Fluoroquinazolin-4(3H)-one: Lacks the bromo and cyclopropyl groups.

Uniqueness

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromo, cyclopropyl, and fluoro), which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C11H8BrFN2O/c12-6-3-7-9(8(13)4-6)14-10(5-1-2-5)15-11(7)16/h3-5H,1-2H2,(H,14,15,16)

InChI Key

YLVJTMMAIURMRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3F)Br)C(=O)N2

Origin of Product

United States

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